Structural Elucidation of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: A Comprehensive Crystallographic Guide
Structural Elucidation of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: A Comprehensive Crystallographic Guide
Executive Summary
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (typically isolated and handled as its hydrochloride salt, CAS 1246509-67-0) is a highly valuable chiral building block utilized in the development of targeted therapeutics and advanced agrochemicals. Because the pharmacological efficacy of such derivatives is inextricably linked to their three-dimensional stereochemistry, rigorous structural validation is paramount.
This technical guide provides an in-depth framework detailing the molecular architecture, conformational dynamics, and the precise X-ray crystallographic protocols required to definitively establish the absolute configuration and crystal structure of this indane derivative.
Molecular Architecture & Conformational Analysis
The structural integrity and spatial geometry of (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate are governed by three primary geometric features:
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Indane Core Puckering: The 2,3-dihydro-1H-indene (indane) bicyclic system consists of a planar benzene ring fused to a saturated cyclopentane ring. To alleviate Pitzer strain (torsional strain) between the sp3 -hybridized carbons (C1, C2, C3), the five-membered ring cannot remain planar. It typically adopts an envelope conformation, where C2 is puckered out of the plane defined by the aromatic carbons and C1/C3.
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C3 Stereocenter Orientation: The (R)-configuration at C3 dictates the spatial projection of the primary amine. Depending on the exact envelope pucker, the amine group will adopt either a pseudo-axial or pseudo-equatorial position. The pseudo-equatorial orientation is generally favored thermodynamically, as it minimizes 1,3-diaxial-like steric repulsion with the fused aromatic π -system.
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C5 Ester Planarity: The methyl carboxylate group at C5 is conjugated with the aromatic ring. To maximize π−π orbital overlap, the ester carbonyl ( C=O ) tends to lie coplanar with the benzene ring, adopting either a syn or anti conformation relative to the indane core. This coplanarity is often locked in place by intermolecular crystal packing forces.
Crystallographic Workflow (Methodology)
To achieve a self-validating structural model, the following step-by-step methodology must be executed. This protocol is optimized for the hydrochloride salt of the compound, which generally yields superior crystals compared to the free base ()[1].
Step 1: Single Crystal Growth (Vapor Diffusion)
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Causality & Rationale: Rapid precipitation leads to kinetic trapping, resulting in twinned crystals or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding diffraction-quality single crystals devoid of internal flaws[2].
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Protocol:
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Dissolve 10-20 mg of the compound in a minimum volume of a polar solvent (e.g., methanol) inside a small inner vial.
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Place this inner vial inside a larger outer vial containing an anti-solvent with a higher vapor pressure (e.g., diethyl ether).
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Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the methanol over 3-7 days at room temperature until highly faceted single crystals form.
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Step 2: X-ray Diffraction Data Collection
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Causality & Rationale: Data must be collected at cryogenic temperatures to minimize the Debye-Waller factor (atomic thermal vibrations), which smears electron density[3]. Furthermore, Copper K α radiation is specifically chosen over Molybdenum because the larger anomalous scattering signal of chlorine and oxygen at the Cu wavelength ( λ=1.54184 Å) is critical for determining the absolute structure of chiral light-atom molecules.
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Protocol:
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Select a transparent, crack-free crystal (approx. 0.2×0.2×0.1 mm) under a polarized microscope.
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Mount it on a MiTeGen loop using perfluoropolyether (Paratone) oil.
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Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.
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Collect a full sphere of diffraction data to ensure high redundancy and completeness[4].
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Step 3: Structure Solution and Refinement
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Causality & Rationale: Refinement must be strictly performed against F2 (squared structure factors) rather than F . This prevents the omission of weak reflections with negative measured intensities, thereby providing a more robust statistical refinement and preventing bias in the final atomic coordinates ()[3].
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Protocol:
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Solve the phase problem using dual-space algorithms (e.g., SHELXT) to yield an initial structural model.
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Refine the model using full-matrix least-squares on F2 via SHELXL[5].
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Apply anisotropic displacement parameters for all non-hydrogen atoms.
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Locate the amine and aromatic hydrogen atoms from the difference Fourier map and refine them using a riding model.
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Step 4: Absolute Structure Verification
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Causality & Rationale: To definitively prove the (R)-configuration, the Flack parameter ( x ) must be assessed. The Flack parameter estimates the absolute structure by comparing the intensities of Friedel opposite reflections[5].
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Protocol: Calculate the Flack parameter using the Parsons quotient method during the final SHELXL refinement cycles. A value of x≈0 (with a standard uncertainty <0.1 ) confirms the correct (R)-enantiomer.
Workflow for the X-ray crystallographic elucidation of chiral organic molecules.
Intermolecular Interactions & Crystal Packing
The stability of the crystal lattice is driven by a self-assembling network of non-covalent interactions. In the hydrochloride salt form, the crystal packing is dominated by strong charge-assisted hydrogen bonds. The primary ammonium group ( −NH3+ ) at C3 acts as a trifurcated hydrogen-bond donor, interacting with the spherical chloride counterions ( N−H⋯Cl− ).
Secondary hydrogen bonding frequently occurs between the chloride ions and the ester carbonyl oxygen, forming extended 1D or 2D supramolecular ribbons. Additionally, the planar aromatic rings of the indane core engage in offset face-to-face π−π stacking, providing cohesive van der Waals stabilization along the crystallographic axes.
Quantitative Crystallographic Data Summary
The table below summarizes the expected crystallographic parameters and quality indicators for a rigorously refined structure of this compound.
| Parameter | Expected Value / Range | Scientific Rationale |
| Chemical Formula | C11H14ClNO2 | Hydrochloride salt form enhances crystallinity and stability. |
| Crystal System | Monoclinic or Orthorhombic | Enantiopure compounds must crystallize in Sohncke (chiral) space groups[4]. |
| Space Group | P21 or P212121 | Statistically the most probable space groups for chiral organic salts. |
| Temperature | 100(2) K | Cryogenic cooling minimizes atomic thermal displacement parameters[3]. |
| Radiation Source | Cu K α ( λ=1.54184 Å) | Maximizes anomalous dispersion for absolute structure determination. |
| R-factor ( R1 ) | <0.05 (5%) | Indicates a high-quality model with excellent agreement to observed data[5]. |
| Flack Parameter | 0.00±0.04 | A value near 0 definitively confirms the (R)-enantiomer at C3[5]. |
References
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (via PMC - NIH) URL: [Link]
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Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford Academic URL: [Link]
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Title: How to grow crystals for X-ray crystallography Source: International Union of Crystallography (IUCr) URL: [Link]
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Title: Preparation of Single Crystals for X-ray Diffraction Source: Department of Chemistry, University of Zurich (UZH) URL: [Link]
